Ammonium hydrogenphosphite

Description

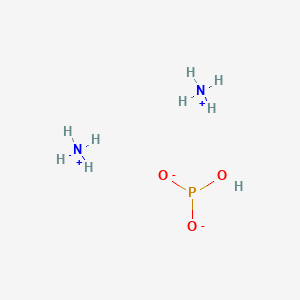

Ammonium hydrogenphosphite (NH₄H₂PO₃) is an ammonium salt derived from phosphorous acid (H₃PO₃), where one proton is replaced by an ammonium cation. It contains the hydrogenphosphite anion (H₂PO₃⁻), characterized by a phosphorus atom bonded to two hydroxyl groups and one oxygen atom in a pyramidal geometry.

Properties

IUPAC Name |

diazanium;hydrogen phosphite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.HO3P/c;;1-4(2)3/h2*1H3;1H/q;;-2/p+2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDZEHRQSMRTPR-UHFFFAOYSA-P | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].OP([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H9N2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium hydrogenphosphite can be synthesized through the reaction of ammonium hydroxide (( \text{NH}_4\text{OH} )) with phosphorous acid (( \text{H}_3\text{PO}_3 )). The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of ammonium hydroxide with phosphorous acid. The process is optimized to maximize yield and purity, often involving the use of continuous reactors and precise control of reaction parameters such as temperature, concentration, and pH.

Chemical Reactions Analysis

Types of Reactions: Ammonium hydrogenphosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ammonium phosphate.

Reduction: It can be reduced to form phosphine gas (( \text{PH}_3 )).

Substitution: It can participate in substitution reactions where the hydrogenphosphite anion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (( \text{H}_2\text{O}_2 )) and potassium permanganate (( \text{KMnO}_4 )).

Reduction: Reducing agents such as sodium borohydride (( \text{NaBH}_4 )) can be used.

Substitution: Various acids and bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Ammonium phosphate (( \text{NH}_4\text{H}_2\text{PO}_4 )).

Reduction: Phosphine gas (( \text{PH}_3 )).

Substitution: Depending on the substituent, various ammonium salts can be formed.

Scientific Research Applications

Ammonium hydrogenphosphite has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It can be used in studies involving phosphorus metabolism and nutrient cycles.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for other biologically active compounds.

Industry: It is used in the production of fertilizers, fire retardants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of ammonium hydrogenphosphite involves its dissociation into ammonium cations and hydrogenphosphite anions in aqueous solutions. These ions can interact with various molecular targets and pathways, depending on the specific application. For example, in agriculture, the hydrogenphosphite anion can be taken up by plants and utilized in phosphorus metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ammonium hydrogenphosphite belongs to a family of ammonium salts with phosphorus-containing anions. Below is a detailed comparison with structurally related compounds:

Chemical Composition and Structural Features

Physical and Chemical Properties

Research Findings and Key Differences

Oxidation States and Stability :

- Phosphorus in NH₄H₂PO₃ (+3) is less oxidized than in phosphates (+5), making it more susceptible to redox reactions compared to NH₄H₂PO₄ .

- Ammonium hypophosphite (NH₄H₂PO₂) is thermally unstable, decomposing at 240°C, whereas NH₄H₂PO₄ remains stable up to 190°C .

Hydrogen Bonding Networks: Ethylenedithis compound exhibits a monoclinic crystal system (space group P2₁/c) with hydrogen-bonded chains along the (100) plane, unlike the isotropic structures of simpler ammonium salts .

Hydrolysis Byproducts :

- Hydrolysis of ammonium phosphates releases phosphoric acid, whereas hydrogenphosphites may produce phosphorous acid, influencing their industrial handling .

Biological Activity

Ammonium hydrogen phosphite, also known as diammonium hydrogen phosphate (DAP), is a compound with significant biological activity and various applications in agriculture, conservation, and material sciences. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula :

- Molecular Weight : 132.06 g/mol

- CAS Number : 7783-28-0

- Solubility : Soluble in water; insoluble in alcohol and acetone .

Mechanisms of Biological Activity

Ammonium hydrogen phosphite exhibits multiple biological activities, particularly in plant growth promotion and conservation efforts. Its mechanisms include:

- Nutrient Source : As a source of phosphorus and nitrogen, it supports plant growth by enhancing nutrient uptake.

- Disease Resistance : It has been shown to improve plants' resistance to various pathogens by stimulating defensive mechanisms.

- Consolidation Agent : In conservation, it can consolidate pigment layers in historical artifacts, enhancing their structural integrity without significant color alteration .

1. Plant Growth Promotion

A study evaluated the effects of ammonium hydrogen phosphite on various crops. The findings indicated:

- Increased root biomass and overall plant height.

- Enhanced chlorophyll content, leading to improved photosynthetic efficiency.

- Positive effects on yield parameters such as fruit size and number.

The study concluded that DAP could be a viable alternative to traditional fertilizers, promoting sustainable agricultural practices.

2. Conservation of Cultural Artifacts

Research focused on the application of diammonium hydrogen phosphate for the conservation of ancient Egyptian wooden coffins demonstrated:

- The use of two different concentrations (0.1M and 1M) showed significant improvements in mechanical properties of the painted layers.

- The 1M treatment notably reduced water absorption and increased drilling resistance compared to untreated samples.

- Spectroscopic analyses confirmed that the treatment did not induce significant color changes while enhancing the structural integrity of the artifacts .

Comparative Data Table

| Property | Ammonium Hydrogen Phosphite (DAP) | Conventional Fertilizers |

|---|---|---|

| Nutrient Composition | High in nitrogen and phosphorus | Varies (N-P-K ratios) |

| Solubility | Water-soluble | Varies |

| Environmental Impact | Lower toxicity | Potential runoff issues |

| Application in Conservation | Effective for artifact consolidation | Not applicable |

Research Findings

Recent studies have highlighted the effectiveness of ammonium hydrogen phosphite in various biological contexts:

- Electrochemical Studies : Investigations into its role in magnesium alloys revealed that DAP enhances corrosion resistance while promoting phosphorus removal efficiency .

- Microbial Interactions : DAP has been shown to influence microbial communities in soil, enhancing nitrogen-fixing bacteria populations which contribute to soil fertility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.